5-(1H-indol-1-yl)pentan-1-ol

Description

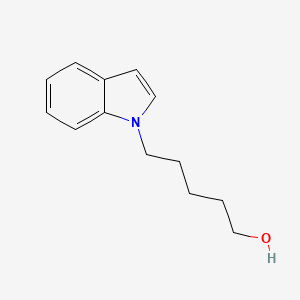

Structure

3D Structure

Properties

IUPAC Name |

5-indol-1-ylpentan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c15-11-5-1-4-9-14-10-8-12-6-2-3-7-13(12)14/h2-3,6-8,10,15H,1,4-5,9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXJPSIJDJVIUTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CCCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 1h Indol 1 Yl Pentan 1 Ol

Direct N1-Alkylation Approaches

Direct N1-alkylation of the indole (B1671886) ring is a common and straightforward method for the synthesis of N-substituted indoles. This approach typically involves the deprotonation of the indole nitrogen followed by a nucleophilic substitution reaction with an appropriate alkylating agent.

Synthesis utilizing Haloalkanol Precursors

A widely employed method for the N-alkylation of indoles involves the use of haloalkanol precursors. This strategy leverages the reactivity of the indole anion as a nucleophile in a classical SN2 reaction with an alkyl halide. youtube.com

The use of 5-bromopentan-1-ol (B46803) as an intermediate is a well-established precedent for the introduction of a 5-hydroxypentyl group onto a nitrogen atom. In the context of synthesizing 5-(1H-indol-1-yl)pentan-1-ol, indole is first deprotonated with a suitable base to form the indolide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon bearing the bromine atom in 5-bromopentan-1-ol, displacing the bromide ion and forming the desired N-alkylated product. youtube.com This reaction is analogous to the Williamson ether synthesis, where an alkoxide reacts with a primary alkyl halide. youtube.com

The N-alkylation of indole with a primary alkyl halide such as 5-bromopentan-1-ol is typically carried out in two steps. First, the indole N-H is deprotonated using a strong base. Sodium hydride (NaH) is a commonly used base for this purpose due to its ability to effectively deprotonate the relatively acidic indole proton (pKa ≈ 17). youtube.com The reaction is generally performed in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). Following deprotonation, the haloalkanol is added to the reaction mixture, leading to the SN2 substitution.

Optimization of the reaction conditions is crucial for maximizing the yield and minimizing side reactions. Key parameters to consider include the choice of base, solvent, reaction temperature, and reaction time. While specific yields for the reaction of indole with 5-bromopentan-1-ol are not extensively reported in readily available literature, analogous N-alkylations of indoles with other primary alkyl halides are known to proceed in good to excellent yields.

| Parameter | Condition | Rationale |

|---|---|---|

| Base | Sodium Hydride (NaH) | Effectively deprotonates the indole N-H. |

| Solvent | Dimethylformamide (DMF) or Tetrahydrofuran (THF) | Aprotic polar solvents that solvate the cation and do not interfere with the nucleophile. |

| Temperature | 0 °C to room temperature | Allows for controlled deprotonation and subsequent alkylation. |

| Reactant | Primary Alkyl Halide (e.g., 5-Bromopentan-1-ol) | Good electrophile for SN2 reaction with minimal risk of elimination reactions. |

Coupling Strategies with Indole Scaffolds

Alternative approaches to direct alkylation with haloalkanols include various coupling strategies that form the N-C bond through different mechanisms. These can involve dehydrative methods or transition metal-catalyzed reactions.

Dehydrative coupling reactions offer an atom-economical alternative to the use of pre-halogenated substrates. In this context, the direct coupling of the indole N-H with an alcohol, such as 1,5-pentanediol (B104693), can be achieved. One of the classic methods for such a transformation is the Mitsunobu reaction. This reaction utilizes a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by the indole nitrogen. nih.govresearchgate.netmdpi.com The driving force for the reaction is the formation of a stable phosphine oxide and a hydrazine (B178648) byproduct.

More recently, catalytic dehydrative N-alkylation methods have been developed. For instance, ruthenium catalysts have been shown to effectively catalyze the N-alkylation of indoles with alcohols. researchgate.netsemanticscholar.org These reactions often proceed via a "borrowing hydrogen" mechanism, where the catalyst temporarily "borrows" hydrogen from the alcohol to form a metal-hydride species and an aldehyde intermediate. The aldehyde then condenses with the indole, and the resulting intermediate is reduced by the metal-hydride to afford the N-alkylated indole and regenerate the catalyst, with water being the only byproduct.

| Method | Key Reagents/Catalyst | Description |

|---|---|---|

| Mitsunobu Reaction | Triphenylphosphine (PPh3), Diethyl Azodicarboxylate (DEAD) | Stoichiometric reaction that activates an alcohol for nucleophilic attack by indole. nih.govresearchgate.netmdpi.com |

| Ruthenium-Catalyzed Dehydration | Ruthenium complex (e.g., Shvo catalyst) | Catalytic "borrowing hydrogen" mechanism for the direct coupling of indoles and alcohols. researchgate.netsemanticscholar.org |

Transition metal-catalyzed annulation reactions provide a powerful tool for the construction of the indole ring system itself. While not a direct alkylation of a pre-existing indole, these methods can be highly relevant for the synthesis of N-alkylated indoles, including this compound, by utilizing N-alkylated anilines as starting materials. For example, rhodium and ruthenium catalysts have been employed in the C-H/N-H annulation of anilines with alkynes to construct the indole core. nih.gov By starting with an aniline (B41778) that already bears the desired N-substituent, such as N-(5-hydroxypentyl)aniline, this approach can directly lead to the formation of the corresponding N-alkylated indole.

Advanced Indole N-Functionalization Techniques

The introduction of an alkyl chain at the nitrogen atom of the indole ring is a critical step in the synthesis of this compound. Modern organic synthesis offers several powerful methods to achieve this transformation, with a focus on efficiency, selectivity, and sustainability.

Palladium-Catalyzed N-Arylation and Alkylation Methodologies

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, offering a versatile and efficient means of forming carbon-nitrogen bonds. In the context of synthesizing this compound, palladium-catalyzed N-alkylation of indole with a suitable five-carbon electrophile is a highly effective strategy.

One prominent approach involves the use of palladium catalysts to facilitate the reaction between indole and a 5-halopentan-1-ol or a related derivative. Research has demonstrated that iron oxide-supported palladium catalysts can effectively catalyze the N-alkylation of amines with alcohols, a process that can be adapted for the synthesis of the target molecule. mdma.ch For instance, the N-alkylation of indole with benzyl (B1604629) alcohol has been achieved with a 93% yield using a Pd/Fe2O3 catalyst. mdma.ch This "borrowing hydrogen" methodology, where the alcohol is transiently oxidized to an aldehyde, followed by reductive amination with the indole, represents a highly atom-economical approach.

Another advanced technique is the palladium-catalyzed aza-Wacker reaction, which involves the Markovnikov selective N-functionalization of indoles with olefins. nih.gov This method utilizes a catalytic system of Pd(NPhth)2(PhCN)2 with O2 as the terminal oxidant. nih.gov While this specific reaction might not be the most direct route to this compound, it showcases the power of palladium catalysis in indole functionalization. Mechanistic studies suggest that additives like Bu4NBr can prevent undesirable side reactions such as olefin isomerization. nih.gov

The choice of ligand is crucial in palladium-catalyzed reactions to control selectivity and efficiency. For instance, in the context of C-3 allylation of indoles, chiral ligands have been employed to achieve high enantioselectivity, indicating the potential for fine-tuning N-alkylation reactions as well. nih.gov

| Catalyst System | Reactants | Key Features | Reported Yield |

|---|---|---|---|

| Pd/Fe2O3 | Indole and Benzyl Alcohol | Base and organic ligand-free conditions. mdma.ch | 93% mdma.ch |

| Pd(NPhth)2(PhCN)2 / O2 | Indoles and α-Olefins | Markovnikov selective aza-Wacker reaction. nih.gov | 41-97% nih.gov |

Green Chemistry Principles in Indole Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. In the synthesis of indole derivatives, several strategies align with these principles.

One key principle is the use of safer solvents and reaction conditions. Iridium-catalyzed N-alkylation of indolines in water under air represents a significant advancement in this area. organic-chemistry.org This method leverages the tandem dehydrogenation of N-heterocycles and alcohols, offering an environmentally friendly alternative to traditional methods that often rely on volatile organic solvents. organic-chemistry.org

Another green approach is the use of earth-abundant and less toxic metal catalysts. Iron-catalyzed regioselective C-H alkylation of indoles provides an additive-free approach that can be conducted in a renewable solvent like 2-MeTHF or even under solvent-free conditions. rsc.org While this method targets the C-H bond, the underlying principles of using sustainable catalysts and minimizing waste are directly applicable to N-alkylation strategies.

The concept of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product, is also a central tenet of green chemistry. The "borrowing hydrogen" mechanism in the palladium-catalyzed N-alkylation of indoles with alcohols is an excellent example of high atom economy, as the only byproduct is water.

Synthetic Routes to the Pentan-1-ol Moiety

The five-carbon alcohol portion of this compound can be sourced from various starting materials through both traditional chemical transformations and innovative biomass-derived pathways.

Chemical Transformations from 1,5-Pentanediol

1,5-Pentanediol is a versatile precursor for the pentan-1-ol moiety. It can be synthesized through the hydrogenation of glutaric acid and its derivatives or by the hydrogenolysis of tetrahydrofurfuryl alcohol. wikipedia.org Once obtained, 1,5-pentanediol can be selectively functionalized to introduce a suitable leaving group on one of the hydroxyl groups, allowing for subsequent N-alkylation of indole. For example, monotosylation of 1,5-pentanediol would yield a precursor ready for reaction with the indole anion.

The production of 1,5-pentanediol from tetrahydrofurfuryl alcohol can be carried out using a copper-containing catalyst at elevated temperatures and pressures. google.com A multi-step process involving the hydrogenolysis of tetrahydrofurfuryl alcohol, separation of the product, and recycling of the unreacted starting material can lead to high-purity 1,5-pentanediol. google.com

Biomass-Derived Synthetic Pathways (e.g., from Furfurylamine)

The utilization of renewable biomass as a feedstock for chemical synthesis is a key aspect of green chemistry. Furfural, a platform chemical derived from lignocellulosic biomass, serves as a starting point for the synthesis of the pentan-1-ol moiety. researchgate.netresearchgate.net

Furfural can be converted to furfurylamine (B118560) through various catalytic methods, including reductive amination. mdpi.comrsc.org Subsequently, furfurylamine can undergo selective hydrogenolysis to yield 5-amino-1-pentanol (B144490). This transformation has been achieved with high efficiency using supported platinum catalysts, with yields of 5-amino-1-pentanol reaching up to 85.4% at ambient temperature and pressure. researchgate.netconsensus.app The amino group in 5-amino-1-pentanol can then be transformed into a suitable leaving group for the subsequent N-alkylation of indole.

| Starting Material | Key Transformation | Catalyst/Reagents | Product | Reported Yield |

|---|---|---|---|---|

| Tetrahydrofurfuryl Alcohol | Hydrogenolysis | Copper Chromite orgsyn.org | 1,5-Pentanediol | 40-47% orgsyn.org |

| Furfurylamine | Selective Hydrogenolysis | Pt/ZrO2 researchgate.net | 5-Amino-1-pentanol | 85.4% consensus.app |

| Furfural | One-pot production | Hydrotalcite-based catalysts researchgate.net | 1,5-Pentanediol | Promising yields under mild conditions researchgate.net |

Retrosynthetic Analysis for this compound

Retrosynthetic analysis is a powerful problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgicj-e.org This process helps in identifying potential synthetic routes and key bond disconnections.

For this compound, the most logical primary disconnection is the C-N bond between the indole nitrogen and the pentyl chain. This leads to two key synthons: an indole anion (or its synthetic equivalent) and a 5-hydroxypentyl cation (or its synthetic equivalent).

Indole Synthon: The indole anion can be generated in situ by treating indole with a suitable base.

5-Hydroxypentyl Synthon: The electrophilic 5-hydroxypentyl synthon can be represented by a variety of synthetic equivalents, such as 5-bromo-1-pentanol, 5-iodo-1-pentanol, or pentane-1,5-diol monotosylate.

This primary disconnection suggests a straightforward synthetic approach: the N-alkylation of indole with a bifunctional C5 building block.

Further retrosynthetic analysis can be applied to the 5-carbon chain. As discussed previously, 1,5-pentanediol is a viable starting material. A functional group interconversion (FGI) would be required to selectively activate one of the hydroxyl groups. Alternatively, retrosynthesis can lead back to biomass-derived precursors like furfural, highlighting a more sustainable synthetic pathway.

Key Disconnections for Indole-Alkyl Linkage

The most logical and common retrosynthetic disconnection for this compound is the bond between the indole nitrogen and the pentyl chain (the N1-C1' bond). This disconnection simplifies the target molecule into two key synthetic precursors: an indole nucleophile and a five-carbon electrophile.

This retrosynthetic approach points to an N-alkylation reaction as the primary forward synthetic strategy. The indole N-H bond is weakly acidic (pKa ≈ 17 in DMSO) and can be deprotonated by a suitable base to form the corresponding indolide anion. youtube.com This anion is a potent nucleophile that can react with an appropriate alkylating agent in a bimolecular nucleophilic substitution (SN2) reaction. youtube.com

The general reaction is as follows:

Deprotonation: The indole N-H is treated with a base to generate the nucleophilic indolide anion.

Nucleophilic Attack: The indolide anion attacks the electrophilic carbon of the pentyl chain, displacing a leaving group.

Common approaches to achieve this transformation typically require a two-step protocol involving the formation of the indole anion with a stoichiometric amount of a strong base, followed by the reaction with the alkylating agent. google.com The choice of base and solvent is crucial for the reaction's success, with polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (B52724) (MeCN), or tetrahydrofuran (THF) being commonly employed to solvate the cation without interfering with the nucleophile. google.com

The electrophilic partner is typically a 5-carbon chain functionalized with a good leaving group at one end, such as a halide (Br, Cl) or a sulfonate ester (e.g., tosylate, mesylate). The other end of the chain carries the hydroxyl group, which may need to be protected depending on the reaction conditions.

Table 1: Reagents and Conditions for Indole N-Alkylation

| Base | Solvent | Alkylating Agent Precursor | Leaving Group (X) | Reference |

|---|---|---|---|---|

| Sodium Hydride (NaH) | DMF, THF | 5-Halopentan-1-ol | Br, Cl | youtube.com |

| Potassium Hydroxide (B78521) (KOH) | DMSO | 5-Halopentan-1-ol | Br, Cl | |

| Potassium Carbonate (K₂CO₃) | MeCN, Acetone | 5-Halopentan-1-ol | Br, Cl |

This table is interactive and represents common conditions for the N-alkylation of indoles.

Strategic Functional Group Interconversions

While direct N-alkylation with 5-halopentan-1-ol is the most straightforward approach, strategic functional group interconversions (FGI) offer alternative and sometimes more efficient pathways. fiveable.me FGI allows for the use of more stable or readily available starting materials and can circumvent potential side reactions, such as competing O-alkylation of the hydroxyl group or the interference of the acidic hydroxyl proton with the base.

Protecting Group Strategy

A common strategy involves the temporary protection of the terminal hydroxyl group of the alkylating agent. This prevents the alcohol from reacting with the base used to deprotonate the indole.

Protection: The hydroxyl group of a starting material like 5-bromopentan-1-ol is converted to a protecting group (PG), such as a tetrahydropyranyl (THP) ether or a silyl (B83357) ether (e.g., TBDMS).

N-Alkylation: The protected halo-alkane is then used to alkylate indole under standard basic conditions.

Deprotection: The protecting group is removed under appropriate conditions (e.g., mild acid for THP, fluoride (B91410) source for silyl ethers) to yield the final product, this compound.

Functional Group Interconversion on the Alkyl Chain

An alternative FGI strategy involves attaching an alkyl chain with a different, less reactive functional group to the indole nitrogen. This functional group is then converted to the desired alcohol in a subsequent step.

Reduction of an Ester: Indole can be alkylated with an ester-containing electrophile, such as ethyl 5-bromopentanoate. The resulting N-alkylated indole ester can then be reduced to the primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation.

Substitution of a Halide: A two-step approach using a dihaloalkane can be employed. First, indole is mono-alkylated with a reactant like 1,5-dibromopentane (B145557) under controlled conditions to form 1-(5-bromopentyl)-1H-indole. The terminal bromide is then converted to the alcohol via nucleophilic substitution, for instance, by reaction with sodium acetate (B1210297) followed by hydrolysis of the resulting ester, or directly with a hydroxide source under carefully controlled conditions.

Table 2: Functional Group Interconversion (FGI) Strategies for Synthesis

| Strategy | Starting Materials | Key Intermediate | FGI Reagents | Reference |

|---|---|---|---|---|

| Protecting Group | Indole, 5-Bromo-1-(tetrahydropyran-2-yloxy)pentane | 1-(5-(Tetrahydropyran-2-yloxy)pentyl)-1H-indole | 1. NaH/DMF2. p-TsOH/MeOH | ub.edu |

| Ester Reduction | Indole, Ethyl 5-bromopentanoate | Ethyl 5-(1H-indol-1-yl)pentanoate | 1. K₂CO₃/MeCN2. LiAlH₄/THF | fiveable.me |

| Halide Substitution | Indole, 1,5-Dibromopentane | 1-(5-Bromopentyl)-1H-indole | 1. NaH/DMF2. NaOAc/DMF then NaOH(aq) | ub.edu |

This interactive table outlines various FGI pathways for the synthesis of the target compound.

Chemical Reactivity and Derivatization of 5 1h Indol 1 Yl Pentan 1 Ol

Transformations of the Terminal Hydroxyl Group

The primary alcohol of 5-(1H-indol-1-yl)pentan-1-ol is a key site for various chemical modifications, including oxidation, esterification, etherification, and nucleophilic substitution.

Oxidation Reactions

The primary alcohol group in molecules structurally similar to this compound can be oxidized to form the corresponding aldehyde or carboxylic acid. evitachem.com The choice of oxidizing agent dictates the final product. For instance, the use of potassium permanganate (B83412) can lead to the formation of the carboxylic acid.

Esterification and Etherification Protocols

Esterification of the terminal hydroxyl group can be achieved through reaction with carboxylic acids or their derivatives. evitachem.commedcraveonline.com These reactions can be catalyzed by enzymes, such as lipases, or proceed via chemical methods like the Mitsunobu reaction. medcraveonline.com For example, geranyl acetate (B1210297) has been synthesized from geraniol (B1671447) with high yields using Pseudomonas cepacia lipase. medcraveonline.com Etherification can also be accomplished, for instance, through O-alkylation of a benzylic alcohol with an N-alkylated indole (B1671886) in the presence of a base like potassium tert-butoxide and a phase-transfer catalyst such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF). researchgate.net

Nucleophilic Substitution Reactions at the Pentyl Chain

The hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. For example, treatment of a similar compound, 5-bromopentan-1-ol (B46803), with a nucleophile allows for the displacement of the bromide. This strategy enables the introduction of a wide range of functional groups at the terminus of the pentyl chain. The synthesis of bicyclo[1.1.1]pentane salts has been demonstrated through the nucleophilic substitution of 1,3-diiodobicyclo[1.1.1]pentane with various nucleophiles. acs.org

Reactivity of the Indole Nucleus

The indole ring system of this compound is susceptible to various reactions, particularly at the C2 and C3 positions, due to its electron-rich nature.

Electrophilic Aromatic Substitution Reactions on the Indole Ring

The indole nucleus is highly reactive towards electrophiles, with substitution typically occurring at the C3 position. bhu.ac.innih.gov This is because the intermediate cation formed by attack at C3 is more stable. bhu.ac.in If the C3 position is blocked, electrophilic substitution can occur at the C2 position. bhu.ac.in For N-alkylated indoles, the regioselectivity of reactions like palladation can be influenced by the reaction conditions and the substituents on the indole ring. uri.edu For instance, deuteration studies have confirmed that N-SEM-indoles are nucleophilic at their 3-position. uri.edu

Table 1: Examples of Electrophilic Aromatic Substitution on Indole Derivatives

| Indole Derivative | Electrophile/Reagent | Position of Substitution | Reference |

| N-t-Bu-indole | Dimethyliminium chloride | C3 | nih.gov |

| N-SEM-indoles | Deuterium | C3 | uri.edu |

| Indole | α,β-unsaturated ketones | C3 | bhu.ac.in |

| 5-bromo-1H-indole | 1-(4-Methoxyphenyl)ethan-1-ol / MeOTf | N1 | nih.gov |

C-H Activation and Direct Functionalization Strategies

Recent advancements in organic synthesis have led to the development of C-H activation and direct functionalization methods for indoles. These strategies offer efficient ways to introduce new functional groups without the need for pre-functionalized starting materials. chim.itpkusz.edu.cn Transition metal catalysts, particularly those based on palladium and rhodium, have been instrumental in this area. chim.itpkusz.edu.cnacs.org For instance, Pd-catalyzed C-2 arylation of N-alkylated indoles has been reported. chim.it Similarly, Rh(III)-catalyzed synthesis of N-alkyl indoles via C-H activation has been developed, utilizing a traceless directing group. pkusz.edu.cnacs.org Ruthenium catalysts have also been employed for the C2-alkylation of indoles. mdpi.com

Table 2: C-H Functionalization Reactions of N-Alkyl Indoles

| Reaction Type | Catalyst/Reagents | Position of Functionalization | Reference |

| C-2 Arylation | Pd(OAc)₂ / AgOAc | C2 | chim.it |

| C-H Annulation | Rh(III) catalyst | N/A (Indole Synthesis) | pkusz.edu.cnacs.org |

| C-2 Alkenylation | Pd(OAc)₂ / Carboxylic acid directing group | C2 | chim.it |

| C-3 Silylation | Ru catalyst | C3 | mdpi.com |

Analytical Characterization of 5 1h Indol 1 Yl Pentan 1 Ol and Its Derivatives

Advanced Spectroscopic Methodologies for Structural Confirmation

Spectroscopic techniques are fundamental in elucidating the molecular structure of 5-(1H-indol-1-yl)pentan-1-ol. By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound, providing precise information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the distinct protons in the indole (B1671886) ring and the pentanol (B124592) chain. nih.gov Protons on the indole ring typically appear in the aromatic region of the spectrum. The protons of the pentanol chain are observed at specific chemical shifts, with their multiplicity revealing the number of adjacent protons. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information by identifying the chemical environment of each carbon atom. For this compound, distinct peaks are observed for the carbons in the indole ring and the pentanol chain. nih.gov The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms. The presence of the nitrogen atom in the indole ring and the oxygen atom in the hydroxyl group of the pentanol chain significantly affects the chemical shifts of the adjacent carbon atoms. nih.govsavemyexams.comdocbrown.info

2D NMR Techniques: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), are employed to establish the connectivity between protons and carbons, further confirming the structure of this compound and its derivatives. These advanced methods are instrumental in the unequivocal assignment of all ¹H and ¹³C signals.

Table 1: ¹H and ¹³C NMR Spectral Data for this compound

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Indole H-2 | 6.41 (dd, J = 3.1, 0.9 Hz) | 100.79 |

| Indole H-3 | 7.33 (d, J = 3.1 Hz) | 128.57 |

| Indole H-4 | 7.53 (dt, J = 7.8, 1.0 Hz) | 120.85 |

| Indole H-5 | 7.11 (ddd, J = 8.2, 6.9, 1.2 Hz) | 121.34 |

| Indole H-6 | 7.00 (ddd, J = 8.0, 7.0, 1.0 Hz) | 119.23 |

| Indole H-7 | 7.44 (dd, J = 8.3, 1.1 Hz) | 110.20 |

| Indole C-3a | 129.00 | |

| Indole C-7a | 136.11 | |

| N-CH₂ | 4.15 (t, J = 7.1 Hz) | 45.84 |

| CH₂ (C2') | 1.77 (dq, J = 9.6, 7.2 Hz) | 30.21 |

| CH₂ (C3') | 1.43–1.32 (m) | 27.09 |

| CH₂ (C4') | ||

| CH₂-OH | 3.39 (td, J = 6.4, 4.9 Hz) | 60.80 |

| OH | 4.47 (t, J = 5.1 Hz) |

Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and the specific experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the elemental composition and molecular weight of this compound. This technique provides a precise mass measurement of the molecular ion, which allows for the unambiguous determination of its chemical formula. For this compound (C₁₃H₁₇NO), the calculated monoisotopic mass is 203.1310 g/mol . HRMS analysis of this compound would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm). nih.gov This high level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound.

FT-IR Spectroscopy: The FT-IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its chemical bonds. Key vibrational modes include the O-H stretch of the hydroxyl group, typically observed as a broad band around 3300 cm⁻¹, and the C-H stretching vibrations of the aromatic indole ring and the aliphatic pentanol chain. researchgate.net The C=C stretching vibrations of the indole ring and C-N stretching vibrations also give rise to specific peaks in the fingerprint region of the spectrum. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information to FT-IR. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations of the indole moiety, as these are typically more Raman active.

Electronic Absorption Spectroscopy, or Ultraviolet-Visible (UV-Vis) spectroscopy, is used to study the electronic transitions within the this compound molecule. The indole ring system contains a chromophore that absorbs UV light at specific wavelengths. The UV-Vis spectrum of an indole derivative typically shows characteristic absorption bands corresponding to π-π* electronic transitions.

Chromatographic Purity and Separation Techniques

Chromatographic methods are essential for assessing the purity of this compound and for separating it from any impurities or byproducts from a synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. derpharmachemica.comnih.gov In the analysis of this compound, the sample is first vaporized and separated based on its boiling point and affinity for the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound by comparing it to a spectral library. plantarchives.org GC-MS is also a valuable tool for determining the purity of the compound by quantifying the relative abundance of any detected impurities. derpharmachemica.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. measurlabs.com It is extensively used for the identification and quantification of compounds in complex mixtures. measurlabs.comresearchgate.net In the context of this compound and its derivatives, LC-MS plays a crucial role in confirming molecular weight and identifying potential impurities or degradation products.

The LC component separates the analyte from other components in the sample based on its physicochemical properties, while the MS component ionizes the separated analyte and measures its mass-to-charge ratio (m/z). creative-proteomics.com This provides a highly specific and sensitive method for detecting the target compound. For instance, in the analysis of indole derivatives, LC-MS can be used to monitor reaction progress and to characterize the final products. researchgate.net

High-resolution mass spectrometry (HRMS), often coupled with LC, provides exact mass measurements, which can be used to determine the elemental composition of a molecule with high accuracy. nih.gov For this compound, with a molecular formula of C₁₃H₁₇NO, the expected monoisotopic mass is 203.1310 g/mol . HRMS analysis would aim to detect an ion with an m/z value very close to this calculated mass, confirming the compound's elemental formula.

In a study involving the synthesis of N-(hydroxyalkyl) derivatives of tris(1H-indol-3-yl)methylium salts, 4-(1H-indol-1-yl)butan-1-ol, a related compound, was analyzed by HRMS, which found the [M+H]⁺ ion at m/z 190.1228, closely matching the calculated value of 190.1226. nih.gov This level of accuracy is instrumental in unequivocally identifying the synthesized compounds.

The table below illustrates typical data obtained from an LC-MS analysis for indole derivatives.

| Compound | Retention Time (min) | Precursor Ion (m/z) | Product Ions (m/z) |

| This compound | Varies | 204.1 [M+H]⁺ | Fragment ions specific to the structure |

| AM-2202 | Not specified | Not specified | Not specified |

| JWH-018 side-chain hydroxyl analogue | Not specified | Not specified | Not specified |

Data in the table is illustrative and based on general knowledge of LC-MS analysis of similar compounds.

Preparative and Analytical Chromatography (e.g., Column, TLC)

Chromatographic techniques are indispensable for both the purification and analysis of this compound and its derivatives.

Thin-Layer Chromatography (TLC) is a rapid and simple analytical technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. nih.gov For indole derivatives, TLC can be used to visualize the consumption of starting materials and the formation of the product. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of conditions (stationary phase and mobile phase). samipubco.com

Column Chromatography is a preparative technique used to separate and purify compounds from a mixture. researchgate.netthieme-connect.com The crude product containing this compound can be loaded onto a column packed with a stationary phase, typically silica (B1680970) gel, and eluted with a suitable solvent system (mobile phase). researchgate.net The components of the mixture will travel through the column at different rates depending on their affinity for the stationary and mobile phases, allowing for their separation. For example, in the synthesis of related indole derivatives, column chromatography with a solvent system like pentane-EtOAc is often employed for purification. thieme-connect.com

The table below provides an example of chromatographic systems used for the purification of indole derivatives.

| Compound | Stationary Phase | Mobile Phase | Technique |

| 1-(4-(dimethylamino)phenyl)pentan-1-ol | Silica gel (100–200 mesh) | 20% ethyl acetate (B1210297) in petroleum ether | Column Chromatography |

| 2,2,2-Trifluoro-N-[2-(2-iodo-1-methyl-1H-indol-3-yl)ethyl]acetamide | SiO₂ | pentane–EtOAc, 8:2 | Column Chromatography |

Data in the table is derived from studies on related indole compounds. researchgate.netthieme-connect.com

Elemental Compositional Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition (the percentage of carbon, hydrogen, nitrogen, etc.) of a compound. nih.gov This analysis is crucial for confirming the empirical formula of a newly synthesized compound like this compound. samipubco.commdpi.com

For this compound (C₁₃H₁₇NO), the theoretical elemental composition is:

Carbon (C): 76.81%

Hydrogen (H): 8.43%

Nitrogen (N): 6.89%

Oxygen (O): 7.87%

Experimental values obtained from elemental analysis should be in close agreement with these theoretical values to support the proposed structure. For example, in the characterization of a related indole derivative, 3-[2-(2-Aminophenyl)-1-(phenethylthio)ethyl]-1H-indole-5-carboxylic acid, the found elemental analysis values (N 5.94%, C 64.41%, H 5.10%) were compared to the calculated values for the solvated compound (N 5.81%, C 64.71%, H 5.33%) to confirm its composition. mdpi.com

The following table shows a comparison of calculated and found elemental analysis data for a representative indole derivative.

| Element | Calculated (%) | Found (%) |

| C | 73.42 | 73.22 |

| H | 6.20 | 6.09 |

| N | 15.63 | 15.43 |

This data is for the compound C₂₂H₂₂N₄O as reported in a study on indole derivatives and serves as an example of the precision of this technique. nih.gov

X-ray Crystallography for Absolute Structure Determination (if applicable)

X-ray crystallography is a powerful analytical technique that can provide the precise three-dimensional structure of a crystalline compound, including the absolute configuration of chiral centers. mdpi.comresearchgate.net If a single crystal of sufficient quality can be obtained for this compound or one of its derivatives, X-ray diffraction analysis can definitively confirm its molecular structure, bond lengths, and bond angles. mdpi.comresearchgate.net

This technique has been successfully applied to various indole derivatives. For instance, the crystal structures of several indole-arylpiperazine derivatives have been determined, revealing details about their conformations and intermolecular interactions, such as hydrogen bonding. mdpi.comnih.gov In one study, the crystal structure of an indole analogue in complex with tubulin was solved, providing crucial insights into its binding affinity and mechanism of action. acs.org

While no specific X-ray crystallography data for this compound was found in the searched literature, the data for related compounds demonstrates the utility of this technique. Preliminary crystallographic data has been reported for other psychoactive indole bases, providing unit-cell dimensions and space groups. iucr.org

The table below summarizes crystallographic data for a representative indole derivative.

| Parameter | Value |

| Crystal system | Orthorhombic |

| Space group | Pccn |

| a (Å) | 18.11 ± 0.02 |

| b (Å) | 11.56 ± 0.03 |

| c (Å) | 14.53 ± 0.03 |

| V (ų) | 2277.6 |

| Z | 8 |

This data is for compound 3, an indole-arylpiperazine derivative, and illustrates the type of information obtained from X-ray crystallography. mdpi.com

Theoretical and Computational Studies on 5 1h Indol 1 Yl Pentan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to modern chemistry, enabling the elucidation of electronic structure and the prediction of chemical reactivity. These methods, grounded in the principles of quantum mechanics, can model the distribution of electrons within a molecule and calculate various properties that govern its behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational efficiency. niscpr.res.inmetu.edu.tr DFT calculations focus on the electron density to determine the energy and properties of a molecule. For 5-(1H-indol-1-yl)pentan-1-ol, DFT can be employed to investigate several key aspects.

One of the primary applications of DFT is the calculation of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical reactivity and stability. niscpr.res.inmetu.edu.tr For indole (B1671886) derivatives, studies have shown that the nature of substituents can significantly influence the HOMO and LUMO energy levels. metu.edu.tr In the case of this compound, the alkyl alcohol chain attached to the indole nitrogen would be expected to have a specific effect on these frontier orbitals.

DFT calculations can also be used to generate molecular electrostatic potential (MEP) maps. These maps illustrate the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is critical for predicting how the molecule will interact with other chemical species, including biological receptors.

Furthermore, DFT is utilized to calculate various molecular descriptors that are essential for Quantitative Structure-Activity Relationship (QSAR) studies. These descriptors can include parameters like dipole moment, polarizability, and atomic charges, which help in building models that correlate a molecule's structure with its activity. nih.govnih.gov

Table 1: Representative DFT-Calculated Properties for Indole Derivatives

| Property | Typical Calculated Value Range for Indole Derivatives | Significance for this compound |

| HOMO Energy | -5.0 to -6.5 eV | Indicates electron-donating ability of the indole ring. |

| LUMO Energy | -0.5 to -2.0 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | 3.0 to 5.5 eV | Relates to chemical reactivity and kinetic stability. metu.edu.tr |

| Dipole Moment | 1.5 to 3.0 D | Influences solubility and intermolecular interactions. |

Note: The values presented in this table are representative and can vary depending on the specific derivative and the level of theory used in the calculation.

Conformational Analysis and Energy Landscapes

The flexible pentanol (B124592) chain of this compound allows it to adopt numerous conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule and to understand the energy barriers between them. This is crucial as the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into a binding site.

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations are excellent for studying static structures and energies, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. dergipark.org.tr MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational space and the study of time-dependent processes. aip.org

For this compound, MD simulations can be used to sample a wide range of conformations in a simulated environment, such as in a solvent like water. This is particularly important for a flexible molecule, as it may not reside in a single, low-energy conformation but rather exist as an ensemble of interconverting structures. MD simulations can reveal the preferred conformations in solution and the timescale of transitions between them. aip.org

These simulations are also instrumental in studying the stability of ligand-protein complexes. tandfonline.com If this compound is being investigated as a potential ligand for a biological target, MD simulations can be performed on the docked complex to assess its stability and to analyze the key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding. dergipark.org.trtandfonline.com The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the ligand and protein atoms are common metrics used to evaluate the stability of the complex during the simulation. dergipark.org.tr

In Silico Approaches to Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. In silico SAR approaches use computational methods to establish these relationships, which can then be used to design new compounds with improved properties. espublisher.com

Ligand-Based and Structure-Based Modeling

In silico SAR methods can be broadly categorized into ligand-based and structure-based approaches.

Ligand-based modeling is used when the three-dimensional structure of the biological target is unknown. These methods rely on a set of known active and inactive molecules to build a model that predicts the activity of new compounds. A common ligand-based approach is Quantitative Structure-Activity Relationship (QSAR) modeling. nih.govnih.gov In a QSAR study, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties calculated using quantum chemistry) are correlated with the biological activity of a series of compounds to generate a mathematical model. nih.govresearchgate.net This model can then be used to predict the activity of this compound and to suggest modifications that might enhance its activity.

Structure-based modeling , on the other hand, is employed when the 3D structure of the target protein is available. Molecular docking is a key technique in this approach, where the binding mode and affinity of a ligand within the active site of a protein are predicted. dergipark.org.tr For this compound, docking studies could be used to identify its most likely binding pose in a target protein and to estimate its binding energy. This information is invaluable for understanding the molecular basis of its activity and for guiding the design of more potent analogs.

Virtual Screening Methodologies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. dergipark.org.tr This method is a cost-effective alternative to high-throughput screening.

If a biological target for indole derivatives is known, virtual screening could be used to assess the potential of a library of compounds, including this compound, as inhibitors or activators of that target. The process typically involves docking each molecule in the library into the active site of the target and ranking them based on their predicted binding affinity or other scoring functions. The top-ranked compounds can then be selected for experimental testing. This approach accelerates the discovery of new lead compounds by focusing experimental efforts on the most promising candidates. dergipark.org.tr

Computational Mechanistic Studies of Chemical Reactions

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of complex organic reactions involving indole derivatives. These studies provide detailed information about reaction pathways, transition state geometries, and the energies of intermediates, which are often difficult or impossible to determine experimentally. The following subsections will explore computational mechanistic studies on key reaction types relevant to the N-alkylated indole scaffold.

The Friedel-Crafts reaction is a classic example of electrophilic aromatic substitution, and its mechanism on N-alkylindoles has been investigated computationally. A DFT study on the reaction between N-methylindole and nitroethylene, conducted at the B3LYP/6-31+G** level of theory, revealed a two-step mechanism. The initial step is the formation of a C-C bond between the C3 position of the indole and the β-carbon of the nitroethylene. This step proceeds through a molecular complex and a transition state with a relatively low activation energy, leading to a zwitterionic intermediate. The calculated energies highlight the favorability of this pathway.

| Species | Relative Gibbs Free Energy (kcal/mol) |

|---|---|

| Molecular Complex (MC) | -10.7 |

| Transition State 1 (TS1) | -3.7 |

| Zwitterionic Intermediate (IN) | -16.3 |

The data in this table is derived from a computational study on N-methylindole as a model system.

While electrophilic attack on indoles typically occurs at the C3 position, radical additions often show a preference for the C2 position. DFT calculations have been instrumental in understanding this switch in regioselectivity. A study using the M06-2X density functional investigated the addition of electron-deficient radicals, such as the cyanomethyl radical (•CH2CN) and the trifluoromethyl radical (•CF3), to indole. nih.gov

The calculations revealed that the transition state for radical addition at the C2 position is lower in energy than at the C3 position. This is attributed to the greater stability of the resulting C2-substituted radical intermediate, which benefits from benzylic-like stabilization. nih.gov The calculated energy barriers and reaction energies for the addition of the •CF3 radical to indole demonstrate this preference.

| Position of Addition | Transition State Energy (ΔGf°) | Intermediate Energy |

|---|---|---|

| C2 | 4.2 | -26.1 |

| C3 | 5.0 | -22.2 |

This table presents data from a computational study on indole as a model for N-alkylindoles. nih.govescholarship.org

Transition metal-catalyzed C-H functionalization is a powerful tool for the synthesis of complex molecules. Computational studies have shed light on the mechanism of these reactions involving N-alkylindoles. For instance, the palladium-catalyzed oxidative arylation of N-alkylindoles has been shown to proceed via a concerted metalation-deprotonation (CMD) mechanism. nih.gov

A computational analysis of the palladation of substituted N-methylindoles evaluated the Gibbs free energy of activation (ΔG‡) for the CMD pathway. The study found that electron-donating groups on the indole ring lower the activation barrier, while electron-withdrawing groups increase it, which is consistent with experimental observations. nih.gov

| Substituent at C6-position | Relative ΔG‡ (kcal/mol) |

|---|---|

| -OCH3 (electron-donating) | -2.0 |

| -H (unsubstituted) | 0.0 |

| -NO2 (electron-withdrawing) | +2.5 |

The data in this table is derived from a computational study on substituted N-methylindoles as model systems. nih.gov

Future Directions and Advanced Research Frontiers for 5 1h Indol 1 Yl Pentan 1 Ol

Development of Eco-Friendly and Scalable Synthetic Methodologies

The future synthesis of 5-(1H-indol-1-yl)pentan-1-ol and its analogs is increasingly geared towards green and sustainable practices. Traditional N-alkylation methods often rely on harsh bases and toxic solvents. rsc.org Modern approaches aim to minimize environmental impact and enhance scalability.

Future research will likely focus on optimizing and expanding upon green synthetic protocols. This includes the use of water as a solvent, which is an abundant, low-cost, and environmentally benign medium for N-alkylation of indole (B1671886) precursors. organic-chemistry.org Methodologies employing aqueous microdroplets, which can promote chemoselective N-alkylation without the need for a catalyst, represent a novel and efficient frontier. stanford.edu

The use of sustainable catalysts is another key area. Iron-catalyzed protocols, for instance, offer a less toxic and more economical alternative to precious metal catalysts. rsc.org Similarly, the application of deep eutectic solvents (DESs), which are biodegradable and can be derived from natural sources, presents a green alternative to conventional organic solvents for the alkylation of indoles. csic.es One-pot, multicomponent reactions that reduce the number of synthetic steps, minimize waste, and save time and energy are also highly desirable. rsc.org A significant advancement would be the refinement of metal-free reductive N-alkylation techniques, using inexpensive reductants and aldehydes to construct the N-pentanol side chain. acs.org The scalability of these green methods is a critical consideration for any potential industrial application, aiming for protocols that are not only environmentally friendly but also economically viable for large-scale production. nih.gov

Key Green Synthesis Strategies for Indole Derivatives

| Strategy | Catalyst/Medium | Advantages | Source(s) |

|---|---|---|---|

| Aqueous Synthesis | Water | Eco-friendly, low cost, abundant | organic-chemistry.org |

| Microdroplet Chemistry | Catalyst-free aqueous microdroplets | High chemoselectivity, no catalyst required | stanford.edu |

| Sustainable Catalysis | Iron (Fe) | Low toxicity, cost-effective | rsc.org |

| Deep Eutectic Solvents (DESs) | Choline chloride/Lactic acid | Biodegradable, mild reaction conditions | csic.es |

| Microwave-Assisted Synthesis | Fruit juice (e.g., Citrus limon) | Rapid, solvent-free, natural catalyst | researchgate.net |

| Metal-Free Reductive Alkylation | Et3SiH | Avoids metal contamination | acs.org |

Integration of High-Throughput Screening in Derivatization Research

To unlock the full potential of the this compound scaffold, future research will heavily rely on the integration of high-throughput screening (HTS). HTS allows for the rapid testing of large libraries of compounds, making it an indispensable tool for discovering novel derivatives with enhanced biological activity or material properties. cijournal.ru

By systematically modifying the indole ring or the pentanol (B124592) chain of this compound, combinatorial libraries of new derivatives can be generated. These libraries can then be subjected to HTS assays to identify "hit" compounds with desired functionalities, such as potent and selective inhibition of a specific enzyme or receptor. nih.gov For example, HTS was instrumental in identifying novel indole derivatives as inhibitors of pro-matrix metalloproteinase-9 (proMMP-9) activation, which has therapeutic potential for neurodegenerative diseases. nih.gov

Furthermore, affinity-based screening methods, like high-performance affinity chromatography (HPAC), can be adapted for HTS. nih.gov Indole-based probes are used in these systems to screen for drug binding interactions with important proteins like human serum albumin (HSA), providing crucial data early in the drug discovery process. nih.gov The evolution of in silico or virtual screening, often powered by machine learning, allows for the pre-screening of vast virtual libraries of potential derivatives, prioritizing a smaller, more manageable number of compounds for actual synthesis and experimental testing. chapman.edu This approach significantly accelerates the discovery pipeline, saving both time and resources. chapman.edu

Advancements in Analytical Techniques for Complex Mixtures

The analysis of this compound and its metabolites or derivatives within complex matrices, such as biological fluids, plant extracts, or reaction mixtures, requires sophisticated analytical techniques. Future advancements will focus on enhancing the sensitivity, resolution, and speed of these methods.

High-performance liquid chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), remains a cornerstone for the separation and identification of indole alkaloids. researchgate.netoup.com Future developments will likely involve the use of ultra-high-pressure liquid chromatography (UHPLC-MS) to achieve faster separations and higher resolution. scispace.com For volatile derivatives, gas chromatography-mass spectrometry (GC-MS) is a powerful tool for qualitative analysis. oup.com

To overcome the challenges of separating structurally similar indole alkaloids, advanced techniques are being explored. High-performance countercurrent chromatography (HPCCC) is a versatile all-liquid phase separation method that can be used for preparative-scale purification of target compounds from crude extracts. mdpi.com Another promising frontier is matrix-assisted diffusion-ordered spectroscopy (DOSY) NMR. This technique can differentiate between compounds in a mixture based on their diffusion coefficients, and its resolution can be enhanced by adding a matrix like sodium dodecyl sulfate (B86663) (SDS) micelles to the sample, aiding in the virtual separation of complex mixtures of natural products. mdpi.com

Advanced Analytical Methods for Indole Alkaloids

| Technique | Abbreviation | Principle Application | Source(s) |

|---|---|---|---|

| High-Performance Liquid Chromatography | HPLC-UV | Quantification of major active ingredients in a matrix. | oup.com |

| Liquid Chromatography-Mass Spectrometry | LC-MS | Identification and screening of multiple indole alkaloids in complex samples. | scispace.com |

| Gas Chromatography-Mass Spectrometry | GC-MS | Qualitative analysis of volatile compounds and derivatives. | oup.com |

| High-Performance Countercurrent Chromatography | HPCCC | Preparative-scale isolation and purification from crude extracts. | mdpi.com |

| Matrix-Assisted Diffusion-Ordered Spectroscopy | MA-DOSY NMR | Virtual separation and analysis of components in complex mixtures without physical separation. | mdpi.com |

Synergistic Application of Experimental and Computational Sciences

The synergy between experimental synthesis and computational modeling is a powerful paradigm that will accelerate the development of new drugs based on the this compound structure. nrfhh.com Computational tools such as molecular docking, density functional theory (DFT), and molecular dynamics (MD) simulations are becoming integral to modern drug discovery. researchgate.netmdpi.com

This synergistic approach allows researchers to:

Predict Biological Activity: Molecular docking can predict how derivatives of this compound might bind to specific biological targets, such as enzymes or receptors. This was used to identify potential COX-2 inhibitors among novel N-substituted indole derivatives. nih.gov

Guide Synthetic Efforts: Computational results can prioritize which derivatives are most likely to be active, guiding synthetic chemists to focus their efforts on the most promising candidates. nih.gov

Elucidate Reaction Mechanisms: DFT calculations can be used to understand the mechanistic pathways of synthetic reactions, helping to optimize conditions and improve yields. researchgate.netresearchgate.net

Understand Structure-Activity Relationships (SAR): By combining experimental biological data with computational models, researchers can build robust SAR models that explain how specific structural modifications influence activity, leading to more rational drug design. mdpi.com

For example, a combined experimental and computational study on novel indole derivatives revealed their mechanism of action as anticancer agents, with docking studies supporting the experimental data by showing strong interactions with target enzymes. mdpi.com This integrated approach minimizes trial-and-error, reduces costs, and provides deeper insights into molecular interactions. nrfhh.com

Exploration of Novel Biological Mechanisms and Therapeutic Avenues

While the full biological profile of this compound is yet to be determined, the N-substituted indole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. rsc.orgresearchgate.net Future research will focus on screening this compound and its derivatives against various disease models to uncover new therapeutic applications.

Potential therapeutic avenues to explore include:

Anticancer Activity: Many indole derivatives exhibit potent anticancer effects by targeting key cellular processes like tubulin polymerization, protein kinases (e.g., EGFR), or cell cycle regulation. mdpi.comnih.gov Derivatives of this compound could be investigated as novel tubulin polymerization inhibitors or kinase inhibitors. mdpi.com

Anti-inflammatory Effects: Indole-based molecules have shown significant anti-inflammatory properties. nih.gov Research could explore whether this compound or its derivatives can modulate inflammatory pathways, such as the NF-κB or ERK1/2 pathways. nih.gov

Central Nervous System (CNS) Disorders: The indole nucleus is a core component of neurotransmitters like serotonin (B10506). pcbiochemres.com N-substituted indoles are being investigated as serotonergic agents for treating mental health disorders. acs.org The potential for derivatives of this compound to modulate CNS receptors is a promising area of research.

Antimicrobial Agents: In an era of growing antibiotic resistance, there is a critical need for new antimicrobial drugs. Indole derivatives have demonstrated broad-spectrum antibacterial and antifungal activities. nih.govnih.gov Notably, N-(hydroxyalkyl) derivatives related to this compound have been used to synthesize potent antibacterial agents. nih.gov A key strategy is to explore the synergistic effects of these indole derivatives with existing antibiotics to combat drug-resistant strains. nih.gov

Uncovering the specific mechanisms of action through which this compound derivatives exert their effects will be crucial for their development as next-generation therapeutic agents. nih.gov

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 5-(1H-indol-1-yl)pentan-1-ol?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, indole derivatives are often alkylated using haloalkanol precursors under basic conditions (e.g., NaH in DMF). A similar approach is described for 5-(benzyloxy)pentan-1-ol, where benzyl bromide reacts with pentanol derivatives . Optimization of reaction time and temperature (e.g., 60–80°C for 12–24 hours) is critical to minimize byproducts like over-alkylated indoles.

Q. How can researchers confirm the molecular structure of this compound?

- Methodological Answer : Use a combination of ¹H NMR , ¹³C NMR , and mass spectrometry (HRMS or ESI-MS). For instance, in structurally related compounds like 5-(benzyloxy)pentan-1-ol, characteristic NMR peaks include δ 1.5–1.8 ppm (pentanol CH₂ groups) and δ 7.0–7.5 ppm (indole aromatic protons) . Mass spectrometry can confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 220.13 for C₁₃H₁₇NO).

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : While specific toxicity data for this compound are limited, related indole derivatives (e.g., 2-(5-Chloro-1-methyl-1H-indol-3-yl)ethanol) require:

- PPE : Gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of aerosols .

- Waste Disposal : Follow institutional guidelines for halogenated/organic waste .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., overlapping NMR signals) be resolved?

- Methodological Answer : Employ advanced techniques:

- 2D NMR (COSY, HSQC, HMBC) to assign overlapping proton and carbon signals. For example, HMBC can correlate indole NH protons with adjacent carbons .

- X-ray crystallography to unambiguously determine molecular geometry, as demonstrated for 1-(1,3-benzodioxol-5-yl)pentan-1-one .

Q. What strategies optimize enantioselective synthesis of this compound?

- Methodological Answer : Use chiral catalysts or auxiliaries. For example:

- Asymmetric alkylation : Chiral phosphine ligands (e.g., BINAP) with palladium catalysts can induce enantioselectivity .

- Enzymatic resolution : Lipases (e.g., Candida antarctica) may separate enantiomers via ester hydrolysis .

Q. How can structure-activity relationships (SAR) be studied for this compound’s biological activity?

- Methodological Answer :

- Analog synthesis : Modify the indole substituents (e.g., halogenation at position 5) or pentanol chain length, as seen in JWH-018 metabolites .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like serotonin receptors or enzymes .

- In vitro assays : Test analogs in enzyme inhibition (e.g., adenylate cyclase) or receptor-binding assays to correlate structural changes with activity .

Q. How should researchers address discrepancies in biological assay results (e.g., variable IC₅₀ values)?

- Methodological Answer :

- Standardize assay conditions : Control pH, temperature, and solvent (e.g., DMSO concentration ≤1% to avoid cytotoxicity) .

- Validate with orthogonal assays : Confirm activity using fluorescence polarization (FP) and surface plasmon resonance (SPR) .

- Statistical analysis : Use ANOVA or nonlinear regression (e.g., GraphPad Prism) to assess reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.